molecular formula C6H9ClN2O2 B3000725 Methyl 5-methyl-1H-imidazole-4-carboxylate hydrochloride CAS No. 78892-69-0

Methyl 5-methyl-1H-imidazole-4-carboxylate hydrochloride

Cat. No. B3000725
CAS RN: 78892-69-0
M. Wt: 176.6
InChI Key: AGFZMYSTOIVJOO-UHFFFAOYSA-N
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Description

Methyl 5-methyl-1H-imidazole-4-carboxylate hydrochloride is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 1,3-dimethylimidazolium-2-carboxylate, a related compound, is achieved through N-alkylation and C-carboxylation of 1-methylimidazole with dimethyl carbonate, resulting in good yield . Another example is the Fe(

Scientific Research Applications

Synthesis and Organic Chemistry

  • Methyl 5-methyl-1H-imidazole-4-carboxylate hydrochloride and its derivatives are used in the synthesis of various compounds. For instance, 5-Amino-1H-imidazole-4-carboxamide hydrochloride is converted into 2-methyl-6-(arylamino)purines, which are valuable in organic synthesis (Andersen & Pedersen, 1985).
  • The compound also finds application in the synthesis of imidazole-5-carboxylic acids with various substituents at the 4-position. These compounds have significant biological activities (Yanagisawa et al., 1996).

Photochemical Studies

  • Photochemical behavior of methyl 5-methyl-1H-imidazole-4-carboxylate hydrochloride derivatives has been studied, showing their potential in photochemical applications (Pfoertner & Daly, 1987).

Potential in Medicinal Chemistry

  • Derivatives of methyl 5-methyl-1H-imidazole-4-carboxylate hydrochloride have been explored for their cytotoxic properties against human tumor cell lines, showing promise in medicinal chemistry (Bellina et al., 2008).

Chemical Characterization and Analysis

Corrosion Inhibition

  • Imidazole derivatives, including those related to methyl 5-methyl-1H-imidazole-4-carboxylate hydrochloride, have been studied for their efficiency as corrosion inhibitors for metals like copper (Gašparac, Martin, & Stupnišek-lisac, 2000).

Crystallography Studies

  • Crystal and molecular structures of derivatives have been analyzed, contributing to the field of crystallography and molecular design (Richter et al., 2023).

properties

IUPAC Name

methyl 5-methyl-1H-imidazole-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c1-4-5(6(9)10-2)8-3-7-4;/h3H,1-2H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFZMYSTOIVJOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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